Superior BuChE Inhibition vs. Harringtonolide & Tacrine
Hainanolidol exhibits a significantly lower IC50 for BuChE inhibition compared to the reference drug tacrine and its structural analog harringtonolide, establishing it as a superior candidate for targeting the cholinergic system. The IC50 value for hainanolidol against BuChE is 12.31 ± 2.32 nM [1]. In contrast, the clinical reference drug tacrine shows an IC50 of 15.23 nM for BuChE [1]. Harringtonolide, its closest structural analog, is not reported to have meaningful BuChE inhibitory activity, as its known potency is limited to cytotoxicity [2].
Tacrine: 15.23 nM
Harringtonolide: inactive
| Evidence Dimension | BuChE inhibition (IC50) |
|---|---|
| Target Compound Data | 12.31 ± 2.32 nM |
| Comparator Or Baseline | Tacrine: 15.23 nM; Harringtonolide: Not active/inactive |
| Quantified Difference | 19.2% more potent than tacrine; activity not present in harringtonolide |
| Conditions | In vitro enzyme inhibition assay; human BuChE; values expressed as mean ± SD |
Why This Matters
This quantitative superiority in BuChE inhibition positions hainanolidol as the preferred choice for studies targeting butyrylcholinesterase-related pathways, where harringtonolide offers no utility.
- [1] Yang, X. In Vivo and Bioinformatics Evaluation of Nine Traditional Chinese Medicine Compounds Targeting Acetylcholinesterase and Butyrylcholinesterase Enzymes in Alzheimer’s Disease. Iran J Pharm Res. 2025, 24(1), e159760. View Source
- [2] Mander, L. N.; et al. Evaluation of a cascade cyclization approach toward harringtonolide. Tetrahedron 2024, 161, 134072. View Source
